molecular formula C30H38N6O6 B120511 Z-Leu-Arg-7-Amino-4-Methylcoumarin CAS No. 156192-32-4

Z-Leu-Arg-7-Amino-4-Methylcoumarin

Cat. No. B120511
M. Wt: 578.7 g/mol
InChI Key: XDHCDHWCFOQOCP-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a fluorescent substrate for cathepsin L, S, and V, human tissue kallikrein, and the falcipains I-III . It is the preferred substrate for falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum, one of the most promising targets for antimalarial drug design .


Molecular Structure Analysis

The molecular structure of Z-Leu-Arg-7-Amino-4-Methylcoumarin is consolidated by an intramolecular O—H…O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings . The peptide substrate contains a highly fluorescent 7-amino-4-methyl coumarin (AMC) group that is efficiently quenched by the amide bond formed between its amino group and the carboxyl group of the Arg residue .


Chemical Reactions Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin can be used to measure the activities of peptidases that are capable of cleaving the amide bond, causing an increase in fluorescence . It has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assay .


Physical And Chemical Properties Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (20 mg/mL), clear, colorless to faintly yellow . Its fluorescence properties are λex 290 nm; λem 390 nm (buffer pH 7.1) and λex 290 nm; λem 437 nm (Reaction product) .

Scientific Research Applications

Fluorogenic Substrate for Enzyme Assays

Z-Leu-Arg-7-Amino-4-Methylcoumarin is utilized as a fluorogenic substrate in various enzyme assays. For instance, it has been employed in the assay of renin during its purification, where renin cleaves the substrates at the Leu-Leu bond, releasing a product that liberates free 7-amino-4-methylcoumarin (AMC) (Murakami et al., 1981). This approach allows for the sensitive detection of specific enzyme activities.

Diagnostic Applications in Medical Research

In medical research, derivatives of Z-Leu-Arg-7-Amino-4-Methylcoumarin have been used to study peptide hydrolases activity in blood serum of patients with diseases such as malignant tumors and glomerulonephritis. These studies aim to understand the efficiency of these substrates for diagnostic purposes in clinical settings (Dilakian et al., 1989).

Synthesis of Specific Fluorogenic Substrates

Z-Leu-Arg-7-Amino-4-Methylcoumarin is used in the synthesis of specific fluorogenic substrates for enzymes like papain. This process involves creating derivatives that are then tested as substrates for the targeted enzymes (Alves et al., 1996).

Use in Biochemical Assays

The compound has been utilized in biochemical assays to study various enzymes. For example, it has been used in assays for alpha-thrombin, factor Xa, kallikreins, and urokinase, where the release of 7-amino-4-methylcoumarin is determined fluorometrically (Morita et al., 1977).

Purification and Characterization of Enzymes

This compound also aids in the purification and characterization of enzymes. For example, an aminopeptidase from Lactobacillus sake was studied using substrates including Leu and Met-AMC, which involved Z-Leu-Arg-7-Amino-4-Methylcoumarin (Sanz & Toldrá, 1997).

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCDHWCFOQOCP-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-Arg-7-Amino-4-Methylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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